molecular formula C9H6F5NO2 B2357069 3-Amino-3-pentafluorophenyl-propionic acid CAS No. 682804-49-5

3-Amino-3-pentafluorophenyl-propionic acid

Cat. No.: B2357069
CAS No.: 682804-49-5
M. Wt: 255.144
InChI Key: SNTZUOBXYKRFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-pentafluorophenyl-propionic acid is a chemical compound with the molecular formula C9H6F5NO2 and a molecular weight of 255.14 g/mol This compound is characterized by the presence of an amino group and a pentafluorophenyl group attached to a propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-pentafluorophenyl-propionic acid typically involves the introduction of the pentafluorophenyl group to a propionic acid derivative. One common method includes the reaction of pentafluorobenzene with a suitable propionic acid derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-pentafluorophenyl-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Mechanism of Action

The mechanism of action of 3-Amino-3-pentafluorophenyl-propionic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the pentafluorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Comparison: 3-Amino-3-pentafluorophenyl-propionic acid is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5NO2/c10-5-4(2(15)1-3(16)17)6(11)8(13)9(14)7(5)12/h2H,1,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTZUOBXYKRFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1=C(C(=C(C(=C1F)F)F)F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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